molecular formula C24H14Cl2N2O3 B2605912 3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-8-methoxy-2H-chromen-2-one CAS No. 865376-37-0

3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-8-methoxy-2H-chromen-2-one

Cat. No.: B2605912
CAS No.: 865376-37-0
M. Wt: 449.29
InChI Key: QSRCJYWTLVMPDV-UHFFFAOYSA-N
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Description

3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-8-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-8-methoxy-2H-chromen-2-one has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Compared to these compounds, 3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-8-methoxy-2H-chromen-2-one may offer unique advantages in terms of its specific biological activities and potential therapeutic applications .

Properties

IUPAC Name

3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-8-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14Cl2N2O3/c1-30-20-8-4-5-13-11-17(24(29)31-22(13)20)23-27-19-10-9-14(25)12-16(19)21(28-23)15-6-2-3-7-18(15)26/h2-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRCJYWTLVMPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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